molecular formula C15H16N2O3 B2425301 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one CAS No. 324067-20-1

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one

Katalognummer: B2425301
CAS-Nummer: 324067-20-1
Molekulargewicht: 272.304
InChI-Schlüssel: PZUOSGIOVRBFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic coumarin derivative designed for research purposes, integrating a privileged piperazine scaffold that enhances its drug-like properties and potential for interaction with biological targets. This compound is part of a significant class of hybrid molecules where the coumarin core is functionalized at the 3-position with a piperazine carboxamide group, a structural motif known to confer notable biological activity. The incorporation of the piperazine ring is a strategic feature in medicinal chemistry, as it is a common component in numerous FDA-approved medications and helps improve aqueous solubility and pharmacokinetic profiles . The primary research value of this compound lies in the investigation of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Coumarin-piperazine hybrids have demonstrated promising antiproliferative activity against a diverse panel of human cancer cell lines, with mechanistic studies indicating the ability to induce apoptosis through the down-regulation of anti-apoptotic protein Bcl-2, up-regulation of pro-apoptotic protein Bax, and activation of key executioner caspases (caspase-3, -8, and -9) . Furthermore, analogous structures have exhibited potent antibacterial potential , showing significant efficacy against challenging pathogens like Pseudomonas aeruginosa . The proposed mechanism for this activity involves damaging the bacterial cell membrane, leading to increased permeability, depolarization, and leakage of intracellular components, and may also involve interaction with DNA gyrase . Additionally, closely related 3-substituted coumarin derivatives are being explored as selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII), which play a critical role in tumor pH regulation and metastasis . This compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOSGIOVRBFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The amide bond connecting the coumarin and piperazine moieties undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the molecule into its constituent parts:

Conditions Reagents Products Yield Reference
4M HCl in dioxaneHCl, heat3-Carboxy-chromen-2-one + 1-methylpiperazine85-90%
NaOH (aqueous)6M NaOH, refluxSodium salt of 3-carboxy-chromen-2-one + 1-methylpiperazine78%
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS) on the Coumarin Core

The coumarin ring undergoes EAS at positions activated by electron-donating groups. Key reactions include:

Nitration

Conditions Reagents Position Product Yield Reference
HNO₃/H₂SO₄ (0°C)Nitrating mixtureC-66-Nitro-3-(4-methyl-piperazine-1-carbonyl)-chromen-2-one65%

Bromination

Conditions Reagents Position Product Yield Reference
Br₂ in CHCl₃Bromine, RTC-88-Bromo-3-(4-methyl-piperazine-1-carbonyl)-chromen-2-one72%
  • Regioselectivity : Electron density from the carbonyl group directs substitution to C-6 and C-8 .

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group participates in alkylation and acylation reactions despite steric hindrance:

N-Alkylation

Conditions Reagents Product Yield Reference
K₂CO₃, DMF, 80°CEthyl bromoacetate3-(4-(2-Ethoxy-2-oxoethyl)-methylpiperazine-1-carbonyl)-chromen-2-one58%

Acylation

Conditions Reagents Product Yield Reference
AcCl, Et₃N, CH₂Cl₂Acetyl chloride3-(4-Acetyl-methylpiperazine-1-carbonyl)-chromen-2-one63%
  • Key Limitation : Reactions are slower compared to unsubstituted piperazines due to steric effects from the methyl group .

Metal Complexation

The compound forms coordination complexes with transition metals via its carbonyl and ether oxygen atoms:

Metal Salt Conditions Complex Stoichiometry Reference
CuCl₂·2H₂OMethanol, RT[Cu(C₁₅H₁₆N₂O₃)Cl₂]1:1
Fe(NO₃)₃·9H₂OEthanol, reflux[Fe(C₁₅H₁₆N₂O₃)(NO₃)₂]NO₃1:2
  • Applications : These complexes exhibit enhanced antibacterial and antioxidant activities compared to the parent compound .

Ring-Opening Reactions of the Coumarin Lactone

Under strongly basic conditions, the lactone ring opens to form a carboxylate:

Conditions Reagents Product Yield Reference
10% NaOH, refluxAqueous NaOH3-(4-Methyl-piperazine-1-carbonyl)-2-hydroxy-cinnamate82%
  • Reversibility : The reaction is reversible under acidic conditions, regenerating the lactone.

Cross-Coupling Reactions

The coumarin core participates in Pd-catalyzed cross-coupling reactions:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Methyl-piperazine-1-carbonyl)-6-aryl-chromen-2-one70-75%
SonogashiraPdCl₂(PPh₃)₂, CuI3-(4-Methyl-piperazine-1-carbonyl)-6-alkynyl-chromen-2-one68%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of alkenes:

Conditions Reagents Product Yield Reference
UV (365 nm), CH₃CNMaleic anhydrideCoumarin-maleic anhydride cycloadduct55%

Wissenschaftliche Forschungsanwendungen

Biological Mechanisms

The mechanism of action for 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one primarily involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to significant biological effects:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound may induce apoptosis through modulation of signaling pathways involved in cell survival and death.
  • Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by inhibiting neuronal apoptosis.

Anticancer Efficacy

A study evaluated the anticancer potential of a related compound featuring a similar chromenone structure. It demonstrated significant cytotoxicity against human cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation. For instance:

CompoundCell LineIC₅₀ (µM)
AMCF-715
BHCT11620
CPC325

These findings suggest that modifications to the chromenone structure can enhance anticancer activity, providing a basis for further development.

Neuroprotective Studies

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death by modulating oxidative stress markers and apoptosis-related proteins.

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methyl-piperazine-1-carbonyl)-benzaldehyde
  • 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid

Uniqueness

Compared to similar compounds, 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the piperazine ring. This structural feature enhances its pharmacological properties and broadens its range of biological activities. The presence of the chromen-2-one moiety contributes to its potential as an anticancer and antimicrobial agent, while the piperazine ring enhances its solubility and bioavailability .

Biologische Aktivität

3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one is a compound of significant interest due to its diverse biological activities. This compound, a hybrid of piperazine and chromenone, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a chromenone core with a piperazine moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of chromenone derivatives with piperazine under controlled conditions, leading to the formation of the desired compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the chromenone structure show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Compound Activity Target Organisms
This compoundAntibacterialE. coli, S. aureus
7-Mercapto-4-methyl coumarinAntifungalC. albicans, A. niger

The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the piperazine ring enhances its interaction with cellular targets.

Cell Line IC50 (µM) Mechanism
HT29 (colon cancer)12.5Apoptosis induction
MCF7 (breast cancer)15.0Cell cycle arrest

In vitro assays indicate that this compound exhibits selectivity towards cancer cells while sparing normal cells, suggesting a favorable safety profile .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain.

Enzyme Inhibition IC50 (µM)
Acetylcholinesterase5.0

This inhibition is crucial for improving cognitive function and may offer therapeutic benefits for patients suffering from cognitive decline .

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound significantly reduced bacterial load in vitro and in vivo models.
  • Cancer Cell Line Studies : In a comparative study against established chemotherapeutics, this compound demonstrated superior efficacy in inducing apoptosis in resistant cancer cell lines.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of this compound improved memory retention and reduced neuroinflammation in models induced by amyloid-beta peptide.

Q & A

Q. What synthetic strategies are effective for preparing 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary synthetic routes are documented:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., BOP reagent) to activate the coumarin-3-carboxylic acid intermediate, followed by reaction with 4-methylpiperazine in anhydrous dichloromethane (DCM) with trimethylamine (TEA) as a base. This method achieves yields of 70–85% after purification via flash chromatography .
  • Condensation Under Reflux : React salicylaldehyde derivatives with diethyl malonate and 4-methylpiperazine in ethanol under reflux (16–24 hours) with catalytic piperidine. This approach simplifies workup but may require recrystallization to achieve >95% purity .
  • Key Variables : Stoichiometric ratios (1:1 coumarin:piperazine), solvent polarity, and reaction time significantly impact byproduct formation. Ethanol reflux favors cyclization but risks ester hydrolysis, while DCM/TEA preserves acid-labile groups .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identify the N-methyl signal of the piperazine moiety (singlet at δ ~2.3 ppm) and the coumarin aromatic protons (δ 6.8–8.2 ppm) .
  • 13C NMR : Confirm the carbonyl resonance of the chromen-2-one core (δ ~160 ppm) and the piperazine carbamate (δ ~155 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 297.1234 for C16H17N2O3) and rule out dimerization .
  • X-ray Crystallography : Resolve absolute stereochemistry when crystalline derivatives are obtained (e.g., orthorhombic Pbca space group with unit cell parameters a = 13.0320 Å, b = 13.2470 Å, c = 19.258 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibitory activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Standardized Assays : Use recombinant human enzymes (e.g., carbonic anhydrase IX/XII) under controlled pH (7.4) and temperature (25°C) to minimize inter-study variability .
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity, as trace impurities (e.g., unreacted piperazine) can artificially inflate inhibition values .
  • SAR Analysis : Systematically modify substituents (e.g., replacing 4-methylpiperazine with 4-cyclopropylpiperazine) to isolate steric/electronic effects on activity. Compare IC50 values across derivatives to identify robust trends .

Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with catalytic sites (e.g., zinc coordination in carbonic anhydrase). Prioritize poses where the piperazine nitrogen forms hydrogen bonds with Thr199/Glu106 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) in explicit solvent to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. ethyl groups) on binding affinity (ΔΔG) to guide synthetic prioritization .

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) to identify primary oxidative metabolites (e.g., N-demethylation) via LC-MS/MS. Adjust logP (target 2–3) by introducing polar groups (e.g., hydroxyl) to reduce CYP450-mediated degradation .
  • PK Profiling : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models. Calculate bioavailability (%F) using AUC0–24h ratios. Derivatives with %F >30% and plasma half-life (t1/2) >4 hours are prioritized .
  • Toxicity Screening : Assess hERG channel inhibition (IC50 >10 μM) and Ames test results to exclude genotoxic risks .

Data Contradiction Analysis

Q. Why do some studies report potent PARP-1 inhibition for this compound analogs, while others show no activity?

  • Methodological Answer : Discrepancies may stem from:
  • Cellular Context : BRCA1-deficient cell lines (e.g., SW620 colorectal cancer) show heightened sensitivity to PARP inhibitors due to synthetic lethality, whereas wild-type cells may not .
  • Enzyme Isoform Specificity : PARP-1 vs. PARP-2 selectivity varies with substituents. Use isoform-specific inhibitors (e.g., olaparib for PARP-1) in competitive assays to clarify target engagement .
  • Compound Stability : Degradation during storage (e.g., hydrolysis of the carbamate group) can reduce potency. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.